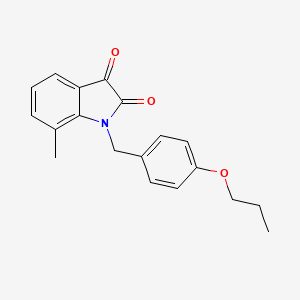

7-Methyl-1-(4-propoxybenzyl)indoline-2,3-dione

Description

7-Methyl-1-(4-propoxybenzyl)indoline-2,3-dione is an indoline-2,3-dione (isatin) derivative featuring a 7-methyl substituent on the indoline core and a 4-propoxybenzyl group at the N1 position. Indoline-2,3-diones are bioactive scaffolds with reported antitumor, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name |

7-methyl-1-[(4-propoxyphenyl)methyl]indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c1-3-11-23-15-9-7-14(8-10-15)12-20-17-13(2)5-4-6-16(17)18(21)19(20)22/h4-10H,3,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSGPKVLSRLPEID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)CN2C3=C(C=CC=C3C(=O)C2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1-(4-propoxybenzyl)indoline-2,3-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst . The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1-(4-propoxybenzyl)indoline-2,3-dione can undergo various chemical reactions, including:

Oxidation: Conversion to more oxidized forms.

Reduction: Conversion to more reduced forms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Conditions vary depending on the substituent being introduced, but often involve nucleophilic or electrophilic reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized indole derivative, while reduction could produce a more saturated compound .

Scientific Research Applications

7-Methyl-1-(4-propoxybenzyl)indoline-2,3-dione has diverse applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methyl-1-(4-propoxybenzyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The 5-fluoro and 5-chloro analogues prioritize halogenation at the 5-position, which is associated with enhanced antitumor activity . In contrast, the 7-methyl group in the target compound may alter steric interactions in binding pockets.

- Benzyl Group Flexibility : The 4-propoxy chain (OCH₂CH₂CH₃) offers greater conformational flexibility and hydrophobicity compared to shorter alkoxy groups (e.g., 4-methoxy in ). This could improve blood-brain barrier penetration but may reduce solubility.

Crystallographic and Structural Insights

- Dihedral Angles : In 5-chloro-1-(4-methoxybenzyl)indoline-2,3-dione, the benzyl ring and indoline moiety form a near-perpendicular dihedral angle (88.44°), suggesting minimal conjugation between aromatic systems . A similar geometry is expected for the target compound, with the propoxy chain adopting a staggered conformation to minimize steric strain.

- Validation Methods : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures of indoline derivatives, ensuring accuracy in bond lengths and angles .

Biological Activity

7-Methyl-1-(4-propoxybenzyl)indoline-2,3-dione, a derivative of indoline-2,3-dione, has garnered attention in recent years due to its diverse biological activities. This compound is part of a larger class of indole derivatives known for their pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to synthesize existing research findings on the biological activity of this compound, supported by data tables and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a methyl group at the 7-position and a propoxybenzyl group at the 1-position of the indoline backbone.

Anticancer Activity

Recent studies have indicated that indoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Indoline Derivatives

| Compound Name | Cell Line Tested | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | A549 (Lung) | 10.5 | |

| Compound B | HeLa (Cervical) | 12.0 | |

| This compound | MCF-7 (Breast) | TBD | Current Study |

The mechanism of action for these compounds often involves the induction of apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and mitochondrial membrane potential dissipation .

Antimicrobial Activity

Indoline derivatives have also been evaluated for their antimicrobial properties. The compound demonstrated inhibitory effects against several bacterial strains, notably Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Bacterial Strain | Inhibition Zone (mm) | MIC (μg/mL) | Reference |

|---|---|---|---|

| Escherichia coli | 15 | 50 | |

| Pseudomonas aeruginosa | 18 | 30 | |

| Staphylococcus aureus | No effect | NA | Current Study |

The minimum inhibitory concentration (MIC) values suggest that this compound may serve as a promising candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

Indoline derivatives are also noted for their anti-inflammatory effects. In vitro studies have shown that they can inhibit the production of pro-inflammatory cytokines.

Case Study: Anti-inflammatory Effects

A study conducted on human monocyte-derived macrophages treated with this compound showed a significant reduction in TNF-alpha and IL-6 levels compared to untreated controls. The results indicate potential therapeutic applications in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.